

# Early Research Findings on AMG 410: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early research findings for AMG 410, a novel, non-covalent, pan-KRAS inhibitor developed by Amgen. The information presented is based on preclinical data and early clinical trial information, offering a comprehensive look at the compound's mechanism of action, efficacy, and the experimental methodologies used in its initial evaluation.

## **Introduction to AMG 410**

AMG 410 is an orally bioavailable small molecule designed to address a broad range of KRAS mutations, which are prevalent in numerous cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC)[1][2][3][4]. Unlike first-generation KRAS inhibitors that target specific mutations like G12C, AMG 410 is a pan-KRAS inhibitor with a unique dual-state activity, binding to both the active GTP-bound and inactive GDP-bound forms of the protein[1][5][6]. This allows for a more comprehensive blockade of KRAS signaling. A key feature of AMG 410 is its high selectivity for KRAS over other RAS isoforms like HRAS and NRAS, which is anticipated to result in a more favorable safety profile[1][5][6].

# **Quantitative Data Summary**

The following tables summarize the key quantitative data from early preclinical studies of AMG 410.



Table 1: In Vitro Binding Affinity and Cellular Potency

| Parameter                                    | Value     | Cell Lines/Conditions |  |
|----------------------------------------------|-----------|-----------------------|--|
| IC50 (Binding)                               |           |                       |  |
| KRAS G12D                                    | 1-4 nM[1] | Biochemical Assay     |  |
| KRAS G12V                                    | 1-4 nM[1] | Biochemical Assay     |  |
| KRAS G13D                                    | 1-4 nM[1] | Biochemical Assay     |  |
| Kd (Dissociation Constant)                   |           |                       |  |
| GDP-bound KRAS                               | 1 nM[5]   | Biochemical Assay     |  |
| GTP-bound KRAS                               | 22 nM[5]  | Biochemical Assay     |  |
| Antiproliferative Activity                   |           |                       |  |
| Median IC50 (KRAS-mutant cells)              | 12 nM[5]  | Cellular Assay        |  |
| Median IC50 (non-KRAS-<br>transformed cells) | >5 μM[5]  | Cellular Assay        |  |

Table 2: In Vivo Efficacy in Xenograft Models

| Cancer Type       | Xenograft Model                | Dosing             | Outcome                           |
|-------------------|--------------------------------|--------------------|-----------------------------------|
| Pancreatic Cancer | Panc 04.03 (KRAS<br>G12D)      | 30 mg/kg, PO, BID  | Tumor Stasis[6]                   |
| Pancreatic Cancer | Panc 04.03 (KRAS<br>G12D)      | 100 mg/kg, PO, BID | Tumor Regression[6]               |
| NSCLC             | NHI-H358 (KRAS<br>G12C)        | Not Specified      | Potent Tumor Growth Inhibition[6] |
| Colorectal Cancer | SW620 (KRAS G12V)              | Not Specified      | Potent Tumor Growth Inhibition[6] |
| Colorectal Cancer | CRC PDX #030119<br>(KRAS G12C) | Not Specified      | Potent Tumor Growth Inhibition[6] |
|                   |                                |                    |                                   |



## **Signaling Pathway and Mechanism of Action**

AMG 410 acts as an allosteric inhibitor of KRAS, binding to a pocket on the protein that is present in both the "on" (GTP-bound) and "off" (GDP-bound) states. This dual-state inhibition is a key differentiator from earlier KRAS inhibitors that only target the inactive state. By blocking both forms, AMG 410 can more effectively shut down the downstream signaling cascade that drives tumor growth and proliferation. The diagram below illustrates the KRAS signaling pathway and the point of intervention for AMG 410.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. trial.medpath.com [trial.medpath.com]
- 2. aacrmeetingnews.org [aacrmeetingnews.org]
- 3. AMG 410 / Amgen [delta.larvol.com]
- 4. aacr.org [aacr.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. drughunter.com [drughunter.com]
- To cite this document: BenchChem. [Early Research Findings on AMG 410: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608026#early-research-findings-on-amg410-from-amgen]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com